![molecular formula C11H13N3 B1351812 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine CAS No. 30830-04-7](/img/structure/B1351812.png)
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 30830-04-7. It has a molecular weight of 187.24 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is a topic of ongoing research. For example, one study discusses the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another study mentions the synthesis of a compound where fractions were evaporated under reduced pressure to give a mixture that was crystallized from petroleum ether .Molecular Structure Analysis
The InChI Code for “this compound” is1S/C11H13N3/c1-8-10 (13-14 (2)11 (8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
. This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid compound . The InChI key isBZJUAPFLXLAQDN-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of various Schiff base ligands, which have been characterized using spectroscopic and crystallographic techniques. The study of tautomeric equilibria and crystal structure analyses reveals significant insights into the molecular structure and properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Modification and Biological Applications
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with this compound demonstrate increased swelling properties and thermal stability. These modifications enhance the material's potential for medical applications, showcasing its role in developing polymers with antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Anticancer Activity
Derivatives of this compound have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibit promising inhibitory activity, highlighting the potential of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antioxidant Activity
The compound has also been used in the synthesis of new fused pyrazolo[4,3-e]pyridines, which exhibit significant antioxidant activity. This highlights its utility in creating compounds with potential health benefits (Pelit, 2017).
Catalytic Applications
Its derivatives are explored in catalytic applications, such as in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines using l-proline as a green catalyst. This demonstrates the compound's role in facilitating chemical transformations (Gunasekaran, Prasanna, & Perumal, 2014).
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals
Biochemical Pathways
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound
Result of Action
Some similar compounds have shown cytotoxic efficiency
Action Environment
It is known that this compound is a white to light yellow crystalline solid and has higher stability at room temperature . It is soluble in some organic solvents, such as ethanol and dimethylformamide .
properties
IUPAC Name |
2,4-dimethyl-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUAPFLXLAQDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406112 |
Source
|
Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30830-04-7 |
Source
|
Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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